An In-Depth Technical Guide to 2-(Methylthio)phenylboronic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(Methylthio)phenylboronic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-(Methylthio)phenylboronic acid, a versatile organoboron compound. It is intended for researchers, chemists, and professionals in drug development who utilize advanced synthetic intermediates. The document details the compound's core chemical properties, synthesis, reactivity—with a focus on its application in Suzuki-Miyaura cross-coupling—and best practices for handling and storage.
Core Chemical and Physical Properties
2-(Methylthio)phenylboronic acid (CAS No. 168618-42-6) is an arylboronic acid distinguished by a methylthio (-SCH₃) group at the ortho-position to the boronic acid [-B(OH)₂] moiety. This substitution pattern imparts unique steric and electronic characteristics that influence its reactivity and utility in organic synthesis. The boronic acid group serves as a Lewis acid and is the reactive center for transmetalation in palladium-catalyzed cross-coupling reactions.[1] The adjacent methylthio group, being electron-donating, modulates the electronic density of the aromatic ring and can influence the regioselectivity of synthetic transformations.[1]
Key Physical and Chemical Data
A summary of the essential physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉BO₂S | [1][2] |
| Molecular Weight | 168.02 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 77-83 °C | [1] |
| CAS Number | 168618-42-6 | |
| Solubility | Soluble in many organic solvents (e.g., THF, Dioxane, Methanol); limited solubility in water. | N/A |
Spectroscopic Profile
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¹H NMR: Expected signals include a singlet for the methyl protons (-SCH₃) around δ 2.4-2.5 ppm, multiplets for the aromatic protons in the δ 7.0-8.0 ppm region, and a broad singlet for the boronic acid hydroxyl protons [-B(OH)₂], which is exchangeable with D₂O.
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¹³C NMR: Aromatic carbons will appear in the δ 120-145 ppm range, with the methyl carbon signal appearing upfield.
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¹¹B NMR: A single, broad resonance characteristic of a trigonal boronic acid is expected.
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IR Spectroscopy: Key absorptions include a broad O-H stretch (approx. 3200-3600 cm⁻¹) for the boronic acid, aromatic C-H stretches, and C=C ring stretches.
Synthesis and Purification
The synthesis of 2-(Methylthio)phenylboronic acid is typically achieved via a directed ortho-metalation strategy, which leverages the coordinating ability of the methylthio group to direct lithiation to the adjacent ortho-position.
Standard Synthetic Workflow
The most common laboratory-scale synthesis involves the following sequence:
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Directed Ortho-Lithiation: Thioanisole (methylphenyl sulfide) is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures (e.g., 0 °C to -78 °C). The sulfur atom directs the deprotonation specifically to the ortho-carbon.
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Borylation: The resulting ortho-lithiated species is then quenched by electrophilic trapping with a trialkyl borate, typically trimethyl borate [B(OMe)₃] or triisopropyl borate [B(O-iPr)₃].
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Hydrolysis: The intermediate boronate ester is hydrolyzed under aqueous acidic conditions to yield the final 2-(Methylthio)phenylboronic acid.
This process is a reliable method for installing the boronic acid group with high regioselectivity.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound via the coupling of 2-(Methylthio)phenylboronic acid with an aryl bromide.
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Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-(Methylthio)phenylboronic acid (1.2 eq.), the aryl bromide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 eq.).
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Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degassing is critical to prevent oxidation of the Pd(0) catalyst.
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Reaction Conditions: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
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Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Stability, Handling, and Storage
Stability and the Boroxine Equilibrium
Like other boronic acids, 2-(Methylthio)phenylboronic acid can undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine. This equilibrium is driven by the removal of water and can be reversed by its addition. While boroxines are also competent coupling partners in Suzuki reactions, the presence of a mixture of monomer and trimer can complicate stoichiometry. For consistent results, it is best to use the compound as the boronic acid.
Handling and Storage Recommendations
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Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, as the compound may cause skin, eye, and respiratory irritation. - Storage: The compound is sensitive to air and moisture. Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Refrigeration is recommended for long-term storage to minimize degradation and boroxine formation.
Conclusion
2-(Methylthio)phenylboronic acid is a highly valuable and versatile building block in synthetic organic chemistry. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, provides a reliable pathway for the synthesis of complex biaryl structures. The strategic placement of the methylthio group offers additional opportunities for influencing reaction outcomes and for subsequent functional group manipulation. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research, drug discovery, and materials science applications. [3][4][5]
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